molecular formula C12H9NO4S B2380796 5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248397-62-6

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2380796
CAS No.: 2248397-62-6
M. Wt: 263.27
InChI Key: KTDOTTSDQFMPAC-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features a benzothiophene moiety fused with an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiophene and oxazolidine rings endows the molecule with unique chemical properties that can be exploited for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzothiophene-2-carboxylic acid with an oxazolidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst loading, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The oxazolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the combination of benzothiophene and oxazolidine rings in a single molecule. This dual functionality provides a versatile platform for the development of new bioactive compounds and advanced materials .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)12(6-13-11(16)17-12)9-5-7-3-1-2-4-8(7)18-9/h1-5H,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOTTSDQFMPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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